molecular formula C41H53F3N12O8 B11934493 RO27-3225 Tfa

RO27-3225 Tfa

Cat. No.: B11934493
M. Wt: 898.9 g/mol
InChI Key: XBNXUPIBUGBMCO-WYDLTDSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of RO27-3225 trifluoroacetate involves several steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. The compound is typically synthesized through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The final product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Chemical Reactions Analysis

RO27-3225 trifluoroacetate primarily undergoes peptide bond formation reactions during its synthesis. It is a stable compound under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions. The major products formed during its synthesis are the intermediate peptides, which are eventually converted into the final product through purification and crystallization .

Mechanism of Action

RO27-3225 trifluoroacetate exerts its effects by selectively activating the melanocortin 4 receptor. This activation leads to the modulation of several intracellular signaling pathways, including the AMPK/JNK/p38 MAPK pathways. By inhibiting these pathways, the compound reduces neuroinflammation, oxidative stress, and mitochondrial dysfunction, thereby providing neuroprotection and improving functional recovery in models of neurological injury .

Comparison with Similar Compounds

RO27-3225 trifluoroacetate is unique in its high selectivity for the melanocortin 4 receptor, with an EC50 of 1 nM for MC4R and 8 nM for MC1R. This selectivity is approximately 30-fold higher for MC4R compared to MC3R . Similar compounds include:

RO27-3225 trifluoroacetate stands out due to its potent neuroprotective and anti-inflammatory properties, making it a valuable tool in both basic and applied research.

Properties

Molecular Formula

C41H53F3N12O8

Molecular Weight

898.9 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)-methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-(butanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C39H52N12O6.C2HF3O2/c1-3-10-34(53)47-31(19-26-21-43-23-46-26)37(56)49-30(17-24-11-5-4-6-12-24)36(55)48-29(15-9-16-44-39(41)42)35(54)50-32(38(57)51(2)22-33(40)52)18-25-20-45-28-14-8-7-13-27(25)28;3-2(4,5)1(6)7/h4-8,11-14,20-21,23,29-32,45H,3,9-10,15-19,22H2,1-2H3,(H2,40,52)(H,43,46)(H,47,53)(H,48,55)(H,49,56)(H,50,54)(H4,41,42,44);(H,6,7)/t29-,30-,31-,32-;/m0./s1

InChI Key

XBNXUPIBUGBMCO-WYDLTDSDSA-N

Isomeric SMILES

CCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N(C)CC(=O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N(C)CC(=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.